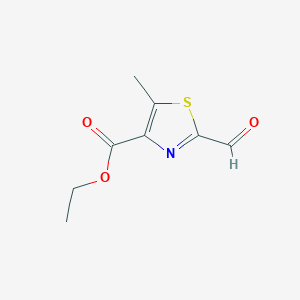

Ethyl 2-formyl-5-methylthiazole-4-carboxylate

Description

Ethyl 2-formyl-5-methylthiazole-4-carboxylate (CAS 1282549-65-8) is a thiazole-based heterocyclic compound with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol . Structurally, it features a formyl group at position 2, a methyl group at position 5, and an ethoxycarbonyl group at position 4 of the thiazole ring. This compound is primarily used in research settings for synthesizing bioactive molecules or intermediates due to its reactive aldehyde moiety . It requires storage at 2–8°C in a sealed, moisture-free environment and exhibits variable solubility in organic solvents such as DMSO and ethanol .

Propriétés

IUPAC Name |

ethyl 2-formyl-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)13-6(4-10)9-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVHCPZEVTYYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-5-methylthiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents such as ethyl acetate and water for extraction and purification .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-formyl-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under mild conditions.

Major Products Formed

Oxidation: Ethyl 2-carboxy-5-methylthiazole-4-carboxylate.

Reduction: Ethyl 2-hydroxymethyl-5-methylthiazole-4-carboxylate.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Ethyl 2-formyl-5-methylthiazole-4-carboxylate is primarily used as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have been investigated for anti-inflammatory and anticancer properties, making it a valuable asset in drug discovery and development.

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound in anticancer therapy.

Material Science

Development of Advanced Materials:

The compound is utilized in creating advanced materials such as polymers and coatings that require specific thermal and mechanical properties. This enhances durability and performance, making it suitable for applications in various industrial sectors.

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Polymers | Thermal stability | Automotive parts |

| Coatings | Mechanical strength | Protective coatings |

Biochemical Research

Study of Enzyme Interactions:

In biochemical research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. It provides insights into biological processes and potential therapeutic targets.

Example of Application:

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions and offering potential therapeutic avenues for metabolic disorders .

Agricultural Chemistry

Formulation of Agrochemicals:

The compound is also significant in agricultural chemistry, contributing to the development of effective pesticides and herbicides that are safer for the environment. Its unique structure allows for modifications that enhance the efficacy of agrochemical formulations.

| Agrochemical Type | Functionality Enhanced | Environmental Impact |

|---|---|---|

| Pesticides | Target specificity | Reduced toxicity |

| Herbicides | Efficacy on weeds | Biodegradable options |

Analytical Chemistry

Improving Detection Methods:

In analytical chemistry, this compound is employed in methods for detecting and quantifying various compounds. Its chemical properties improve the accuracy and reliability of chemical analyses.

Mécanisme D'action

The mechanism of action of ethyl 2-formyl-5-methylthiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazole Derivatives

Thiazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The formyl group in this compound increases polarity compared to non-polar derivatives like Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate, which is more lipophilic .

- Stability : Aldehyde-containing compounds (e.g., CAS 1282549-65-8) are prone to oxidation, necessitating stringent storage conditions, whereas trifluoromethyl or phenyl derivatives exhibit greater stability .

Key Research Findings

Reactivity: Aldehyde-functionalized thiazoles (e.g., CAS 1282549-65-8) are pivotal in creating heterocyclic libraries for drug discovery, whereas amino or cyano derivatives are more suited for non-covalent interactions .

Structural-Activity Relationships : Substitutions at position 2 significantly modulate bioactivity. For example, trifluoromethylphenyl groups enhance lipophilicity, while formyl groups enable covalent modifications .

Industrial Viability: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 566169-93-5) is synthesized via a one-pot method with a 22.6% yield, highlighting scalable production advantages .

Activité Biologique

Ethyl 2-formyl-5-methylthiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Formyl Group : This functional group contributes to the reactivity of the compound.

- Carboxylate Group : Enhances solubility and potential interactions with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, a related thiazole compound showed minimum inhibitory concentrations (MICs) of 100 µg/mL against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Research has highlighted the potential anticancer effects of thiazole derivatives. This compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes. One study reported that thiazole compounds could inhibit HSET (KIFC1), a protein involved in centrosome clustering in cancer cells, leading to multipolar mitotic spindles and cell death .

Anti-inflammatory Effects

Thiazole derivatives have also been noted for their anti-inflammatory properties. In vivo studies have shown that certain thiazoles can reduce pro-inflammatory cytokines and improve insulin sensitivity in diabetic models . this compound may share similar mechanisms, contributing to its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on target enzymes, inhibiting their activity.

- Receptor Binding : The thiazole ring can interact with aromatic residues in protein binding sites, enhancing binding affinity.

- Induction of Apoptosis : By disrupting normal cellular processes, such as mitosis, the compound may trigger programmed cell death in cancer cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that these compounds possess varying degrees of antimicrobial activity, with some derivatives showing promise as potential therapeutic agents against resistant bacterial strains .

Investigation into Anticancer Mechanisms

In a high-throughput screening study, a related thiazole derivative was found to inhibit HSET with micromolar potency. This inhibition resulted in increased multipolarity in cancer cells, suggesting a novel mechanism through which thiazoles can exert anticancer effects .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.